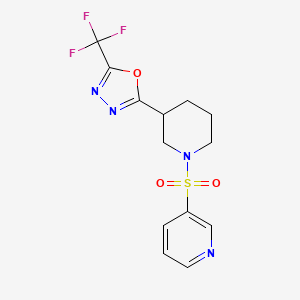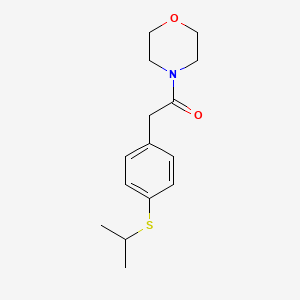
2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone” is a complex organic molecule. It contains an isopropylthio group attached to a phenyl ring, and a morpholino group attached to an ethanone .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Tautomerism and Nucleophilic Behaviour
The study on the tautomerism of enamines derived from 2-tetralone highlights the differences in nucleophilic behaviour between morpholine and pyrrolidine enamines. Phenyl isocyanate attacks both the morpholine and the pyrrolidine enamine derived from 2-tetralone at different sites, confirming the existence of an equilibrium between the 3,4- and 1,4-dihydro-forms of the enamines. This demonstrates the role of morpholine derivatives in understanding chemical reactivity and tautomerism (Pitacco et al., 1974).
Photopolymerization Initiator
Research into photoinitiation of acrylate polymerization by 2-methyl-1-[4-(methylthio)phenyl]-2-morpholino-propan-1-one reveals the impact of the morpholino substituent on photopolymerization processes. The study indicates that the morpholino group can act as a physical quencher for the triplet state of photoinitiators, influencing the efficiency of photopolymerization. This highlights its potential application in designing more efficient photopolymerization systems (Arsu & Davidson, 1994).
Antibiotic Activity Modulation
A study on 4-(phenylsulfonyl) morpholine demonstrates its role in modulating antibiotic activity against multidrug-resistant strains. This research suggests that morpholine derivatives can enhance the efficacy of antibiotics, presenting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).
Lanthanide Complex Synthesis
Research on the synthesis and characterization of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline showcases the application of morpholine derivatives in the field of lanthanide chemistry. These complexes exhibit unique luminescent properties, suggesting potential applications in materials science and luminescence-based sensors (Zhang et al., 2015).
Drug Discovery and Pharmacophore Mapping
The application of pharmacophore mapping and three-dimensional database searching in the discovery of muscarinic M(3) receptor antagonists demonstrates the utility of morpholine derivatives in rational drug design. This approach enables the identification of novel lead compounds, highlighting the potential of morpholine derivatives in pharmaceutical research (Marriott et al., 1999).
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-12(2)19-14-5-3-13(4-6-14)11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFFBKXNMNXNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


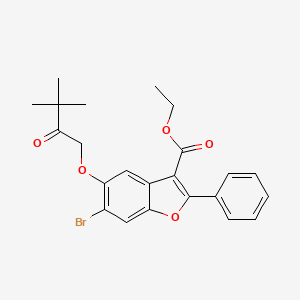
![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)
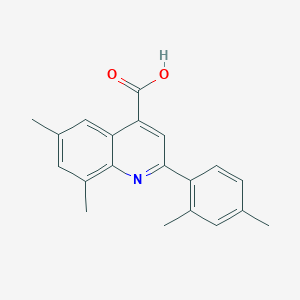
![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)
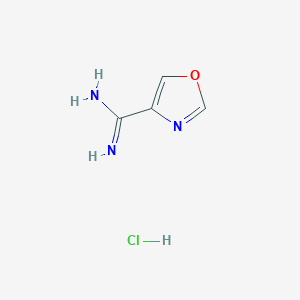

![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564406.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
